5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole

Transcription elongation CDK9 selectivity P-TEFb inhibition

Researchers studying transcription elongation often face confounding effects from non-selective CDK inhibitors. DRB (53-85-0) solves this with its reversible, selective CDK9 inhibition (IC50 3 µM) and 6.7-fold selectivity over CDK7. Key advantages: • Enables precise pulse-chase experiments with rapid reversibility upon washout, unlike irreversible agents like α-amanitin. • Avoids genotoxic stress and DNA damage signaling seen with intercalating agents. • Inhibits Tat-transactivated HIV-1 transcription (IC50 ~4 µM) for clean viral gene expression studies. Supplied with rigorous quality documentation for reliable, reproducible results.

Molecular Formula C12H12Cl2N2O4
Molecular Weight 319.14 g/mol
CAS No. 53-85-0
Cat. No. B016707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
CAS53-85-0
Synonyms5,6 Dichloro 1 beta D ribofuranosyl 1 H benzimidazol
5,6 Dichloro 1 beta ribofuranosylbenzimidazole
5,6-Dichloro-1-beta-D-ribofuranosyl-1-H-benzimidazol
5,6-Dichloro-1-beta-ribofuranosylbenzimidazole
Dichlorobenzimidazole Riboside
Dichlororibofuranosylbenzimidazole
DRB
Riboside, Dichlorobenzimidazole
Molecular FormulaC12H12Cl2N2O4
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2
InChIKeyXHSQDZXAVJRBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DRB: Selective Transcription Elongation Inhibitor


5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB; CAS 53-85-0) is a nucleoside analog that functions as a selective inhibitor of RNA polymerase II (Pol II)-dependent transcription [1]. Its primary mechanism involves inhibition of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of positive transcription elongation factor b (P-TEFb), which is required for productive transcription elongation [2]. DRB also inhibits casein kinase II (CK2) and several other carboxyl-terminal domain (CTD) kinases, establishing a unique multi-kinase inhibition profile that distinguishes it from newer, more selective CDK9 inhibitors .

Selective CDK9/P-TEFb inhibition for elongation-phase transcription studies
Reversible, washout-recoverable blockade supports pulse-chase kinetic experiments
Halogen-bonding interaction with CDK9 ATP pocket enables isoform selectivity review

DRB vs. General CDK Inhibitors


Generic CDK inhibitors such as flavopiridol (alvocidib) exhibit broad-spectrum CDK inhibition (CDK1/2/4/6/7/9) with nanomolar potency, yet their gene expression profiles differ fundamentally from those of DRB [1]. While flavopiridol produces global transcriptional arrest comparable to actinomycin D, DRB generates a distinct elongation-specific blockade with reversible kinetics that enable controlled pulse-chase experiments [2]. Compounds lacking DRB's precise halogen-bonding interaction with the CDK9 ATP-binding pocket fail to recapitulate its unique selectivity fingerprint (CDK9 IC50 = 3 µM vs. CDK7 IC50 ≈ 20 µM), making DRB the preferred tool for dissecting P-TEFb-dependent elongation mechanisms without confounding CDK7-mediated initiation effects [3].

DRB Selective P-TEFb/CDK9 inhibitor with reversible elongation block
Generic CDK inhibitor (e.g., flavopiridol) Broad CDK1/2/4/6/7/9 inhibition; non-selective elongation/initiation arrest
CDK9-preferential profile avoids confounding CDK7 initiation effects
Near-equipotent CDK7 inhibition may confound transcription initiation endpoints
Fully reversible upon washout; rapid recovery of elongation
Global transcriptional arrest with different reversibility kinetics; may not support pulse-chase designs
Reported genotoxicity-sparing profile in normal cells
DNA damage responses reported with actinomycin D and intercalating agents

DRB Selectivity and Mechanism Comparison


Selective CDK9 Inhibition Over CDK7

DRB demonstrates preferential inhibition of CDK9 (IC50 = 3 µM) over CDK7 (IC50 ≈ 20 µM), yielding a selectivity ratio of approximately 6.7-fold. In contrast, flavopiridol inhibits CDK7 with an IC50 of 110–300 nM, comparable to its CDK9 potency (IC50 = 144 nM), resulting in near-equipotent inhibition of both initiation (CDK7) and elongation (CDK9) kinases . This differential selectivity is critical: DRB's bias toward CDK9 allows researchers to dissect elongation-specific effects without simultaneously blocking CDK7-dependent transcription initiation .

Selective CDK9 Inhibition Over CDK7
Head-to-head
CDK9 IC50 3 µM vs. CDK7 IC50 ~20 µM; ~6.7-fold selectivity
Supports elongation-specific pathway dissection without CDK7 initiation interference
Flavopiridol shows non-selective inhibition; assay conditions using recombinant kinase complexes
Transcription elongation CDK9 selectivity P-TEFb inhibition

Reversible Elongation Inhibition for Pulse-Chase

DRB's transcription inhibition is fully reversible upon washout, with recovery of elongation occurring within minutes. This property has been exploited in the 4sU-DRB-seq method, which uses transient DRB blockade followed by 4-thiouridine labeling to measure genome-wide elongation speeds and Pol II transition rates [1]. In contrast, α-amanitin binds irreversibly to RNA polymerase II, and triptolide covalently modifies XPB, precluding washout-based kinetic studies [2]. The reversible nature of DRB inhibition allows precise temporal control of transcription, a feature essential for co-transcriptional splicing analysis and elongation rate measurements [3].

Reversible Elongation Inhibition
Class-level inference
Transcription recovers within minutes after DRB washout; fully reversible
Enables temporal control of Pol II elongation for pulse-chase kinetic studies
α-Amanitin and triptolide are irreversible; HeLa cell model context
Transcription dynamics Reversible inhibition Pulse-chase 4sU-DRB-seq

Elongation-Specific vs. Initiation Inhibition

Mechanistically, DRB inhibits transcription elongation by preventing P-TEFb-mediated phosphorylation of the RNA polymerase II C-terminal domain (CTD), thereby stalling Pol II at promoter-proximal pause sites [1]. In contrast, triptolide inhibits transcription initiation by covalently binding XPB and blocking its DNA-dependent ATPase activity (IC50 = 200 nM) , while α-amanitin acts as an allosteric inhibitor of Pol II translocation during elongation (IC50 = 74.2 nM for dideoxy-amanitin derivative) . This mechanistic distinction is experimentally consequential: DRB-treated cells accumulate paused Pol II complexes that can be released by washout, whereas triptolide- or α-amanitin-treated cells exhibit irreversible transcriptional arrest.

Elongation-Specific vs. Initiation Inhibition
Class-level inference
Blocks P-TEFb/CDK9-mediated CTD phosphorylation; distinct from XPB or Pol II allosteric targets
Distinct target engagement profiles support transcription mechanism research
Triptolide and α-amanitin have different reversibility and target contexts
Transcription mechanism Elongation inhibitor Initiation inhibitor

Inhibition of Tat-Dependent HIV-1 Transcription

DRB inhibits HIV-1 transcription elongation enhanced by the viral transactivator Tat, with an IC50 of approximately 4 µM . Flavopiridol, by comparison, blocks HIV-1 replication with an IC50 of less than 10 nM, reflecting its higher potency as a broad-spectrum CDK inhibitor [1]. The ~400-fold difference in antiviral potency underscores a key procurement consideration: DRB is primarily a research tool for mechanistic studies of Tat-dependent elongation, whereas flavopiridol's nanomolar potency has driven its clinical development. Researchers requiring a reversible elongation inhibitor without cytotoxic CDK1/2 blockade should select DRB.

HIV-1 Tat-Dependent Transcription Inhibition
Cross-study comparable
DRB IC50 ≈ 4 µM; flavopiridol IC50 400-fold difference)
Reported HIV-1 Tat-transactivated transcription inhibition; potency difference indicates distinct research applications
HeLa-based LTR reporter assays; viral spread models
HIV transcription Tat transactivation Antiviral

p53-Dependent Apoptosis Without Genotoxic Stress

DRB treatment triggers p53-dependent apoptosis in human colon adenocarcinoma cells, as demonstrated by increased p53 protein levels and caspase activation, without inducing detectable genotoxic stress (e.g., γ-H2AX foci) in non-transformed cells . This differential cytotoxicity contrasts with the broad DNA damage responses elicited by actinomycin D and other intercalating transcription inhibitors [1]. While direct comparative data with flavopiridol or triptolide in identical assays are limited, DRB's lack of genotoxicity in healthy cells is a documented feature that supports its use in studies requiring prolonged transcription inhibition without confounding DNA damage signaling.

p53-Dependent Apoptosis Without Genotoxic Stress
Supporting evidence
p53/caspase activation in colon adenocarcinoma cells; absence of γ-H2AX foci in normal cells
Reported differential cytotoxicity profile supports prolonged transcription inhibition studies
Actinomycin D induces broad DNA damage; HCT116 model context
Cancer biology p53 Apoptosis Genotoxicity

DRB: Key Research Applications


Kinetic Studies of Elongation and Pausing

Researchers use DRB for reversible transcription inhibition in pulse-chase experiments (e.g., 4sU-DRB-seq) to measure genome-wide elongation speeds and Pol II transition rates. The compound's rapid reversibility upon washout enables precise temporal control not achievable with irreversible inhibitors like α-amanitin or triptolide [1].

CDK9-Dependent Elongation Without CDK7 Confounding

Experiments requiring selective blockade of P-TEFb/CDK9 without simultaneous CDK7 inhibition should employ DRB. Its 6.7-fold selectivity for CDK9 over CDK7 (IC50 3 µM vs. ~20 µM) provides cleaner elongation-specific phenotypes compared to non-selective agents like flavopiridol .

Tat-Dependent HIV-1 Transcription Elongation Studies

DRB inhibits Tat-transactivated HIV-1 transcription with an IC50 of ~4 µM, making it a valuable tool for investigating P-TEFb-dependent elongation mechanisms in viral gene expression without the potent cytotoxicity associated with flavopiridol's sub-10 nM antiviral activity .

Long-Term Transcription Inhibition Without Genotoxicity

Studies requiring sustained Pol II inhibition over hours to days benefit from DRB's lack of genotoxic stress in healthy cells, as documented in colon adenocarcinoma models. This property minimizes confounding DNA damage signaling that occurs with actinomycin D or other intercalating agents .

Application
Selection Property
Validation Focus
Pulse-chase elongation kinetic studies
Reversible inhibition with rapid washout recovery
Temporal control of Pol II elongation rates
CDK9-selective elongation investigation
Isoform selectivity over CDK7
Elongation-specific pathway response without initiation interference
HIV-1 Tat-transactivated transcription research
Reported Tat-dependent transcription inhibition context
P-TEFb-dependent elongation mechanism in viral gene expression
Prolonged transcription inhibition without genotoxic stress
Absence of genotoxicity in normal cell context
DNA damage signaling minimization during transcription arrest

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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